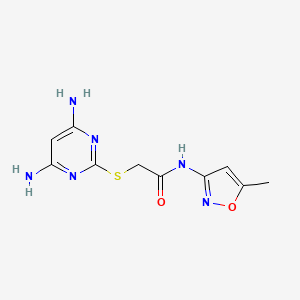

2-((4,6-diaminopyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

2-((4,6-Diaminopyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a thioacetamide derivative featuring a 4,6-diaminopyrimidine core linked via a sulfur atom to an acetamide group substituted with a 5-methylisoxazole moiety. This compound’s structure combines two pharmacologically relevant heterocycles: the pyrimidine ring, known for its role in nucleic acid interactions, and the isoxazole group, often associated with metabolic stability and bioactivity.

Properties

IUPAC Name |

2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O2S/c1-5-2-8(16-18-5)15-9(17)4-19-10-13-6(11)3-7(12)14-10/h2-3H,4H2,1H3,(H,15,16,17)(H4,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMMXTQEXAIGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC(=CC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-diaminopyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amines and nitriles under acidic or basic conditions.

Thioether Formation: The pyrimidine derivative can be reacted with a thiol compound to introduce the thioether linkage.

Isoxazole Ring Formation: The isoxazole ring can be synthesized via cyclization reactions involving nitriles and hydroxylamines.

Acetamide Group Introduction: Finally, the acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Structural Features and Intramolecular Interactions

The synthesized derivatives exhibit folded conformations , with the pyrimidine ring inclined to the benzene ring by angles ranging from 56.18° to 67.84° . Key structural stabilizations include:

-

Intramolecular hydrogen bonds :

-

Intermolecular hydrogen bonding networks :

Biological Activity of Related Compounds

Though not directly applicable to the target compound, related derivatives (e.g., 2,4-diaminoquinazolines) have shown antiproliferative activity by inhibiting tubulin polymerization. For example:

-

Compound 4i (a chlorinated derivative) exhibited IC50 values of 4.8 ± 0.2 µM (SK-LU-1 cell line) and inhibited tubulin polymerization comparably to nocodazole (NZ) .

-

Substitution patterns (e.g., chloro, methoxy) significantly influence activity, with meta-substituted phenyl groups generally enhancing potency .

Crystallographic Data for Structural Validation

For analogous compounds, crystallographic data provides insights into molecular packing and hydrogen bonding:

| Parameter | Compound (I) | Compound (II) |

|---|---|---|

| Crystal system | Orthorhombic | – |

| Space group | Pna2₁ | – |

| Density (g/cm³) | 1.537 | – |

| Key hydrogen bonds | N—H⋯N , C—H⋯O | N—H⋯Cl |

These data highlight how substituents (e.g., nitro, chloro) influence molecular interactions and crystal packing .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 4,6-diaminopyrimidine exhibit cytotoxic properties against various cancer cell lines. The thioether group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets, making it a candidate for anticancer drug development. Studies have shown that compounds with similar structures can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds containing the isoxazole ring have been reported to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The incorporation of the 4,6-diaminopyrimidine moiety may enhance this activity by interfering with bacterial nucleic acid synthesis or function .

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in nucleotide metabolism. For instance, it could potentially inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors or infections .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of a similar compound derived from 4,6-diaminopyrimidine in inhibiting the growth of human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that further development could lead to novel therapeutic agents for breast cancer treatment.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers synthesized various derivatives of 2-((4,6-diaminopyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide and tested their efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that modifications to the chemical structure could enhance effectiveness against resistant strains.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with pyrimidine and isoxazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The thioether linkage might also play a role in binding to metal ions or other biomolecules.

Comparison with Similar Compounds

Pyrimidine Ring Modifications

- Hydroxypyrimidine Analog: lists 2-(4-hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (compound 3), which replaces the 4,6-diamino groups with a single hydroxyl substituent.

- Chlorophenyl Derivatives: describes N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (compound I) and its 3-chlorophenyl analog (compound II). These compounds exhibit intramolecular N–H⋯N hydrogen bonds (S(7) motif) and intermolecular dimerization (R22(8) motif). The dihedral angles between pyrimidine and chlorophenyl rings (42–62°) suggest conformational flexibility, whereas the target compound’s methylisoxazole group may impose steric constraints, altering packing efficiency .

Heterocyclic Substitutions

- Benzoxazole and Triazinoindole Analogs: and highlight compounds with benzoxazole (e.g., compound 13c) or triazinoindole cores. For example, N-(4-phenoxyphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (compound 24) incorporates a bulkier triazinoindole system, which may enhance π-π stacking but reduce solubility compared to the target compound’s pyrimidine-isoxazole framework .

Physicochemical Properties

Hydrogen Bonding and Crystal Packing

- The diaminopyrimidine group in the target compound enables robust hydrogen-bonding networks, as seen in analogs from . For example, compound I forms inversion dimers via N–H⋯N bonds and layers via bifurcated N–H⋯O interactions.

Melting Points and Solubility

- While direct data for the target compound are unavailable, (Table 10) reports melting points for structurally related acetamides (e.g., 12d, 12i, 12l) ranging from 150–250°C, influenced by substituent polarity. The diaminopyrimidine group likely increases melting points compared to hydroxyl or halogenated analogs due to stronger intermolecular forces .

Table: Key Structural and Physicochemical Comparisons

Biological Activity

2-((4,6-diaminopyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrimidine ring, a thioether linkage, and an isoxazole moiety. Its molecular formula is C11H14N6OS, with a molecular weight of approximately 270.34 g/mol. The presence of the thio group and the isoxazole ring suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

- Inhibition of Kinases : This compound may act as an inhibitor of various kinases, including Syk and JAK kinases. These kinases play crucial roles in signaling pathways related to inflammation and cancer progression .

- Antimicrobial Activity : Analogous compounds have shown effectiveness against bacterial strains such as Bacillus anthracis, with minimum inhibitory concentrations (MICs) indicating potent antibacterial properties .

- Anticancer Properties : The thioether and pyrimidine components are associated with anticancer activity through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Kinase Inhibition | Syk and JAK kinases | |

| Antibacterial | Bacillus anthracis (MIC: 0.375 - 1.5 μg/mL) | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies

- Inhibition Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of various cancer cell lines, with IC50 values ranging from 10 to 30 μM depending on the cell type. This suggests a promising application in cancer therapy.

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that derivatives of this compound displayed significant activity against Gram-positive bacteria, supporting its potential use in treating bacterial infections .

- Clinical Implications : Ongoing research is exploring the use of this compound in combination therapies for autoimmune diseases due to its kinase inhibition properties, which may help modulate immune responses effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.